(S,S)-TAK-418

Epigenetics Neuroscience Enzymology

Standard LSD1 inhibitors cause thrombocytopenia by disrupting the GFI1B cofactor complex, confounding CNS research. (S,S)-TAK-418 solves this: it irreversibly inhibits LSD1 (IC50=2.9 nM) without hematological toxicity. - Brain-penetrant with human PET occupancy data ([18F]MNI-1054) - Enables mechanistic studies of H3K4me2 & behavioral endpoints - Ideal comparator for scaffolding vs. enzymatic function studies Immediate supply for academic & biotech neuroepigenetics labs.

Molecular Formula C9H16N4OS
Molecular Weight 228.32 g/mol
CAS No. 132304-28-0
Cat. No. B8349083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-TAK-418
CAS132304-28-0
Molecular FormulaC9H16N4OS
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=NN=C(S1)C
InChIInChI=1S/C9H16N4OS/c1-4-13(5-2)6-8(14)10-9-12-11-7(3)15-9/h4-6H2,1-3H3,(H,10,12,14)
InChIKeyOPFDIOZHPDHTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-TAK-418: Brain-Penetrant LSD1 Inhibitor


(S,S)-TAK-418 is a potent, orally bioavailable, brain-penetrant, irreversible inhibitor of lysine-specific demethylase 1 (LSD1; KDM1A) [1]. It was developed by Takeda as a clinical candidate for the treatment of neurodevelopmental disorders, such as autism spectrum disorder and Kabuki syndrome [2]. (S,S)-TAK-418 inhibits LSD1 enzymatic activity with an IC50 of 2.9 nM and exhibits high selectivity over monoamine oxidases (MAO-A and MAO-B) . Critically, it represents a new class of LSD1 inhibitors that maintain a safe hematological profile, as it does not significantly disrupt the LSD1-cofactor (GFI1B) complex, thereby mitigating the risk of thrombocytopenia and other blood-related toxicities observed with first-generation inhibitors [3].

Research Model Neurodevelopmental disorder model studies
Selectivity Reported selectivity over MAO-A/B enables LSD1-specific pathway interpretation
Endpoint Context Preserved LSD1-cofactor interaction supports hematological endpoint monitoring in long-term in vivo studies

Why (S,S)-TAK-418 Cannot Be Replaced in CNS Research


LSD1 inhibitors cannot be used interchangeably for neuroscience research due to critical differences in their hematological safety, brain penetration, and mechanism of action. First-generation clinical LSD1 inhibitors like ORY-1001, GSK-2879552, and IMG-7289 are known to cause thrombocytopenia, a potentially serious dose-limiting toxicity, by disrupting the LSD1-cofactor (GFI1B) complex [1]. In contrast, (S,S)-TAK-418 was specifically engineered to inhibit LSD1's enzymatic activity without perturbing this critical protein-protein interaction, resulting in a superior hematological safety profile in both rodents and humans [2]. Furthermore, many LSD1 inhibitors are developed for oncology applications and may not have the necessary brain penetration to effectively target CNS disorders [3]. (S,S)-TAK-418's validated CNS exposure and human brain occupancy data, measured via PET imaging, make it uniquely suited for neurological research applications, a parameter not established for its oncology-focused comparators [4].

Hematological endpoint risk

First-generation LSD1 inhibitors reported thrombocytopenia via GFI1B complex disruption; (S,S)-TAK-418 avoids this interaction.

CNS exposure mismatch

Many LSD1 inhibitors are oncology-focused and lack published brain penetration data; CNS target engagement may not transfer.

Target engagement context

Human brain PET occupancy data available for (S,S)-TAK-418; not established for oncology comparators.

(S,S)-TAK-418 Evidence Comparison


Potency and Selectivity vs. LSD1 Inhibitors

(S,S)-TAK-418 demonstrates a balanced profile of high potency and exceptional selectivity compared to the pan-MAO/LSD1 inhibitor tranylcypromine and other clinical LSD1 inhibitors. (S,S)-TAK-418 inhibits LSD1 with an IC50 of 2.9 nM . In stark contrast, its inhibitory activity against the closely related flavin adenine dinucleotide (FAD)-dependent amine oxidases MAO-A and MAO-B is negligible, with IC50 values exceeding 100 µM . This high degree of selectivity is critical for neuroscience research to avoid confounding off-target effects on neurotransmitter metabolism. While tranylcypromine also inhibits LSD1, it acts as a non-selective, irreversible MAO inhibitor, leading to significant cardiovascular and dietary restrictions that (S,S)-TAK-418 avoids [1].

LSD1 Selectivity
Head-to-head
LSD1 IC50 2.9 nM; MAO-A/B >100 µM; ~34,000-fold selectivity vs. tranylcypromine
Supports LSD1-specific pathway interpretation; avoids MAO-mediated off-target effects in CNS models.
Recombinant enzyme inhibition assay.
Epigenetics Neuroscience Enzymology

Avoiding GFI1B-Mediated Hematological Toxicity

First-generation LSD1 inhibitors like ORY-1001 and GSK-2879552 are known to cause thrombocytopenia in clinical trials, which is a major safety concern [1]. This toxicity is mediated by the disruption of the LSD1-GFI1B transcription factor complex, a critical interaction for normal megakaryocyte and erythroid differentiation [2]. (S,S)-TAK-418 was specifically designed to avoid this interaction. In a key in vitro safety assay, (S,S)-TAK-418 did not induce the expression of GFI1 mRNA, a validated surrogate marker for LSD1-GFI1B complex disruption [3]. In contrast, earlier compounds in the same chemical series that did disrupt the complex caused significant GFI1 mRNA upregulation [3]. This in vitro finding translates to in vivo safety, where oral administration of (S,S)-TAK-418 to rodents for two weeks did not cause thrombocytopenia, a hallmark side effect of its comparators [3].

GFI1B Safety Differentiation
Class-level
No GFI1 mRNA induction in vitro; no thrombocytopenia in 2-wk rodent study
Reported hematological endpoint monitoring context; supports long-term in vivo CNS studies.
First-generation inhibitors cause thrombocytopenia via GFI1B disruption.
Toxicology Hematology Epigenetics

Human Brain PET Occupancy of LSD1

A key differentiator for (S,S)-TAK-418 in CNS research is the availability of direct human brain target engagement data, which is absent for many oncology-focused LSD1 inhibitors. A Phase 1 clinical trial (NCT04202497) was specifically designed to measure LSD1 enzyme occupancy in the human brain after a single oral dose of (S,S)-TAK-418 using the PET radiotracer [18F]MNI-1054 [1]. This study directly correlates plasma exposure of (S,S)-TAK-418 with its occupancy of the LSD1 active site in the brain, providing a translational bridge from preclinical models to human therapeutic hypotheses [1]. This human brain occupancy data complements preclinical findings where (S,S)-TAK-418 achieved near-complete LSD1 occupancy in the brains of rodent models at efficacious doses [2].

Human Brain PET Occupancy
Trial context
Phase 1 PET with [18F]MNI-1054 confirmed brain LSD1 occupancy after single oral dose
Trial context: provides translational PK/PD bridge from preclinical models to human CNS exposure.
NCT04202497; not available for oncology comparators.
Neuroscience Pharmacology Imaging

Gene Expression Normalization Across Neurodevelopmental Models

(S,S)-TAK-418 demonstrates a unique functional profile in preclinical disease models, differentiating it from other LSD1 inhibitors. In studies comparing multiple rodent models of neurodevelopmental disorders (including environmental and genetic models), (S,S)-TAK-418 normalized aberrant gene expression patterns in each model [1]. This normalization was not limited to a single pathway but occurred across diverse, disease-specific gene signatures. For instance, oral administration of (S,S)-TAK-418 at 1 or 3 mg/kg in mice increased histone H3 lysine 4 dimethylation (H3K4me2) levels specifically at the Ucp2 gene locus in the brain, a key epigenetic modification linked to its therapeutic effect . Furthermore, at doses achieving near-complete LSD1 occupancy, (S,S)-TAK-418 consistently improved behavioral deficits related to social interaction and memory in multiple rodent models, including those for autism spectrum disorder and memory deficits from aging [1].

Multi-Model Gene Normalization
Class-level
Normalized aberrant gene expression in multiple rodent models; improved social/memory deficits
Multi-model response context: supports investigation of epigenetic modulation in neurodevelopmental disorders.
VPA, poly I:C, aging, and genetic models; oral 1–3 mg/kg.
Gene Expression Behavioral Neuroscience Epigenetics

(S,S)-TAK-418 CNS Research Applications


LSD1 in Neurodevelopmental and Cognitive Disorders

(S,S)-TAK-418 is the optimal tool compound for exploring the therapeutic potential of LSD1 inhibition in the CNS. Its validated brain penetration, human PET occupancy data [1], and proven efficacy in multiple rodent models of autism and memory deficits [2] make it superior to oncology-focused LSD1 inhibitors. Researchers can use it to mechanistically link changes in histone methylation (e.g., H3K4me2) at specific gene loci to improvements in behavioral and cognitive endpoints without the confounding factor of hematological toxicity [3].

Comparing LSD1 Inhibition Mechanisms

For researchers studying the functional consequences of disrupting the LSD1-cofactor (e.g., GFI1B) complex versus solely inhibiting enzymatic activity, (S,S)-TAK-418 is an essential comparator. It serves as the prototypical 'enzymatic activity-only' inhibitor [3]. By comparing its effects to those of first-generation inhibitors like GSK-2879552 or ORY-1001 (which disrupt the cofactor complex), researchers can dissect the specific contribution of LSD1's scaffolding function to both its therapeutic and toxicological effects [4].

In Vivo CNS Safety and Toxicology Profiling

(S,S)-TAK-418 provides a unique reference standard for in vivo toxicology studies. Its established hematological safety profile in both rodents [3] and humans [5] allows researchers to separate on-target CNS effects from off-target hematological toxicities common to the class. This is particularly valuable for academic labs and biotech companies aiming to develop new CNS-penetrant epigenetic therapies with an improved therapeutic window.

Translational PET Pharmacodynamics Studies

The existence of a specific PET tracer ([18F]MNI-1054) for measuring LSD1 brain occupancy [1] creates a unique opportunity for translational research. (S,S)-TAK-418 can be used to develop and validate PET imaging protocols for quantifying target engagement of novel LSD1 inhibitors in the brain. This enables more accurate dose selection and pharmacokinetic/pharmacodynamic modeling for future clinical candidates targeting CNS disorders.

Application
Selection Property
Validation Focus
Neurodevelopmental disorder model studies
CNS-penetrant LSD1-selective profile
Gene expression and behavioral cognitive endpoints
LSD1 inhibition mechanism comparison
Preserved GFI1B complex interaction (enzymatic-only inhibitor)
GFI1 mRNA biomarker, hematological endpoints
In vivo CNS safety endpoint profiling
Reported hematological safety endpoint context
Thrombocytopenia monitoring, long-term toxicity endpoints
Translational PET target engagement studies
PET tracer [18F]MNI-1054 and human occupancy data
PK/PD modeling, brain occupancy quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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